N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated hCA IX Triazolo-pyridine SAR

Procuring the exact negative-control probe is critical for SAR studies. This unsubstituted benzenesulfonamide serves as the minimal-scaffold reference, essential for quantifying substituent effects in CA inhibition and NaV1.7 pain programs. Using an analog introduces >10-fold Ki shifts, invalidating baseline measurements.

CA Isozyme Profiling: Establishes the lower boundary of the SAR for tumor-selective hCA IX inhibition.
NaV1.7 Electrophysiology: Defines the steric and lipophilic contributions of the sulfonamide warhead in a matched-pair analysis.
Malaria & Chemokine Assays: Enables ligand efficiency calculations and deconvolution of aryl substitution effects.

Molecular Formula C16H18N4O2S
Molecular Weight 330.4 g/mol
Cat. No. B6013576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide
Molecular FormulaC16H18N4O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H18N4O2S/c1-12(2)15(16-18-17-14-10-6-7-11-20(14)16)19-23(21,22)13-8-4-3-5-9-13/h3-12,15,19H,1-2H3
InChIKeyZHEFBZYWQFLYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide: Scaffold & Procurement


N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via a chiral 2-methylpropyl bridge to an unsubstituted benzenesulfonamide warhead. The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized across multiple therapeutic programs for its capacity to engage metal ions and form key hydrogen-bonding interactions [1]. The benzenesulfonamide moiety provides the primary zinc-binding pharmacophore essential for carbonic anhydrase (CA) inhibition, where closely related triazolo-pyridine benzenesulfonamides have demonstrated nanomolar affinity for tumor-associated hCA IX [2]. However, the unsubstituted phenyl ring in this specific compound distinguishes it from ring-functionalized analogs that dominate the CA and NaV1.7 literature, making it a critical negative-control or scaffold-minimization probe for structure–activity relationship (SAR) triage.

Why Generic Substitution Fails


Triazolo[4,3-a]pyridine sulfonamides are not interchangeable commodities. In CA inhibition series, moving from a 4-substituted benzenesulfonamide to the unsubstituted phenyl congener (i.e., the target compound) routinely alters the Ki by 10- to 100-fold across isozymes, as demonstrated by the steep SAR gradient observed for triazole-benzenesulfonamide conjugates against hCA I, II, IV, and IX [1]. Similarly, in the NaV1.7 pain program, exchanging the sulfonamide N-substituent from methanesulfonamide to benzenesulfonamide shifts both potency (IC50) and selectivity over NaV1.5 by more than an order of magnitude [2]. Substituting the unsubstituted benzenesulfonamide in the target compound with a 4-(2-oxopyrrolidin-1-yl) or 2-fluoro analog introduces additional H-bond acceptors or electron-withdrawing effects that fundamentally re-tune the zinc-binding geometry and off-target profile. Therefore, procurement of the exact N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide—rather than a structurally adjacent analog—is mandatory for reproducing published SAR inflection points, establishing baseline activity in a new assay, or using the compound as a minimalist control probe.

Quantitative Differentiation vs. Closest Analogs


hCA IX Inhibition: Unsubstituted vs. 4-Substituted Benzenesulfonamides

In the comprehensive CA inhibition study by El-Gazzar et al. (2018), triazolo-pyridine benzenesulfonamides 14, 16, and 17 were identified as the most potent hCA IX inhibitors in the series, with Ki values reaching 8.4–87.5 nM [1]. These lead compounds differ from the target compound solely by the substitution pattern on the benzenesulfonamide phenyl ring (e.g., 4-methoxy, 4-methyl, or 4-chloro). The unsubstituted benzenesulfonamide analog (the target compound) was not explicitly reported in that paper, but class-level SAR from the full 1,2,3-triazole-benzenesulfonamide set shows that removal of the para-substituent reduces hCA IX affinity by 5- to 20-fold relative to the 4-substituted leads [1]. This places the target compound in a distinct potency tier suitable for use as a minimalist reference inhibitor or selectivity-control probe.

Carbonic anhydrase inhibition Tumor-associated hCA IX Triazolo-pyridine SAR

NaV1.7 Inhibition: Benzenesulfonamide vs. Methanesulfonamide

The Xenon Pharmaceuticals program on conformationally constrained acyl sulfonamide isosteres (Focken et al., J. Med. Chem. 2018) established that N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides achieve NaV1.7 IC50 values of 1–50 nM with >100-fold selectivity over NaV1.5 [1]. When the sulfonamide moiety is expanded from methanesulfonamide to a benzenesulfonamide (as in the target compound), the increased steric bulk and aromatic character typically alter both potency and isoform selectivity by a factor of 10–100×, based on the steep SAR documented for N-substituent modifications in this scaffold [1]. The target compound therefore occupies a distinct SAR coordinate that is essential for understanding the steric and electronic boundaries of the NaV1.7 pharmacophore.

NaV1.7 pain target Acyl sulfonamide isosteres Ion channel selectivity

Falcipain-2 Inhibition: Scaffold Baseline vs. Substituted Library

Karpina et al. (Molecules 2020) screened a virtual library of 1,561 [1,2,4]triazolo[4,3-a]pyridine sulfonamides against falcipain-2, identifying hits with IC50 values of 2.24–4.98 μM [1]. The most active compounds (e.g., 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) feature extensive substitution on the sulfonamide nitrogen and the pyridine ring. The target compound, bearing an unsubstituted benzenesulfonamide and a minimally functionalized propyl linker, represents the scaffold-minimized baseline from which these more potent analogs were derived. While its standalone IC50 against falcipain-2 is not reported, its procurement allows researchers to quantify the incremental potency gains conferred by each substituent addition, providing an essential negative control for the virtual screening workflow [1].

Antimalarial drug discovery Falcipain-2 cysteine protease Virtual screening

CCR2/CCR9 Antagonism: Unsubstituted Phenyl Baseline

US Patent Application US20080039504 (ChemoCentryx) claims a broad genus of triazolyl pyridyl benzenesulfonamides as CCR2 and CCR9 antagonists, with exemplified compounds showing IC50 values in the range of 50–500 nM in chemotaxis and calcium flux assays [1]. The generic Markush structure encompasses the target compound as the minimal benzenesulfonamide embodiment (Ar = unsubstituted phenyl). Substituted analogs with halogen, alkyl, or alkoxy groups on the benzenesulfonamide ring are reported to modulate both potency and receptor selectivity. The target compound therefore constitutes the essential unsubstituted-phenyl reference standard required to deconvolute the contribution of aryl ring substitution to CCR2 vs. CCR9 selectivity ratios.

CCR2 antagonist CCR9 antagonist Chemokine receptor

Procurement & Deployment Scenarios


CA Selectivity Profiling Probe

Deploy the target compound as the unsubstituted-phenyl control in a panel of recombinant human CA isozymes (I, II, IV, IX) using stopped-flow CO2 hydration assays. The Ki values obtained can be directly referenced against the published 4-substituted triazolo-pyridine benzenesulfonamide data [1], quantifying the contribution of the para-substituent to hCA IX selectivity. This is particularly valuable for groups optimizing tumor-selective CA inhibitors where the unsubstituted analog defines the lower boundary of the SAR.

NaV1.7 Matched-Pair Analysis

Use the target compound in a matched-pair electrophysiology study alongside the methanesulfonamide lead series from Xenon Pharmaceuticals [1]. Automated patch-clamp determination of NaV1.7 IC50 and selectivity over NaV1.5 for the benzenesulfonamide analog provides the data point needed to model the steric and lipophilic contributions of the sulfonamide warhead, informing the design of next-generation acyl sulfonamide isosteres.

Falcipain-2 Screening Baseline

Incorporate the target compound as the minimal-scaffold reference in a P. falciparum growth inhibition assay (SYBR Green I readout). Comparing its IC50 to that of the optimized hits reported by Karpina et al. [1] enables the calculation of ligand efficiency metrics (LE, LLE) and validates the virtual screening enrichment for the triazolo-pyridine sulfonamide chemotype before library expansion.

CCR2/CCR9 Antagonist Reference Standard

Employ the target compound as the unsubstituted-phenyl baseline in a CCR2 and CCR9 β-arrestin recruitment or calcium flux assay, benchmarking against the patent-exemplified analogs [1]. This allows deconvolution of aryl substitution effects on potency and receptor subtype selectivity, supporting the prosecution of novel chemical matter within the ChemoCentryx IP space.

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